3,6-Dimethylhept-3-ene
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Overview
Description
3,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is specifically a branched alkene due to the presence of methyl groups attached to the main carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylhept-3-ene can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3-heptyne, followed by hydrogenation to form the desired alkene. The reaction conditions typically include the use of a strong base, such as sodium amide, to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that utilize metal catalysts, such as palladium or platinum, to facilitate the hydrogenation of alkynes or the isomerization of other alkenes. These processes are conducted under controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming haloalkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkenes.
Scientific Research Applications
3,6-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-3-ene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Methylhept-3-ene: A similar alkene with one less methyl group.
2,6-Dimethylhept-3-ene: Another isomer with the same molecular formula but different structure.
3,4-Dimethylhept-3-ene: An isomer with methyl groups at different positions.
Uniqueness
3,6-Dimethylhept-3-ene is unique due to its specific branching pattern and the position of the double bond. This structural arrangement can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other similar compounds.
Properties
CAS No. |
62685-72-7 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3,6-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-5-9(4)7-6-8(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
IPJHJIXMTIXWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(C)C)C |
Origin of Product |
United States |
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